2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid
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Overview
Description
2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid is a spirocyclic lactone that belongs to the class of spiro-epoxides. This compound was first synthesized and patented by researchers at the University of Kentucky in 2013 for potential use in the treatment of neurological disorders such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid involves the formation of a spirocyclic structure through a series of organic reactions. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol.
Scientific Research Applications
2-{2-oxaspiro[3. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurological disorders.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease.
Mechanism of Action
The mechanism by which 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in neurological function. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid is unique due to its spirocyclic structure and specific functional groups. Similar compounds include other spirocyclic lactones and spiro-epoxides, such as:
Spiro[3.5]nonane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
Spiro-epoxides: These compounds share the spiro-epoxide structure but differ in their additional functional groups.
Properties
IUPAC Name |
2-(2-oxaspiro[3.5]nonan-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)5-8-1-3-10(4-2-8)6-13-7-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOUBJFWEXYFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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